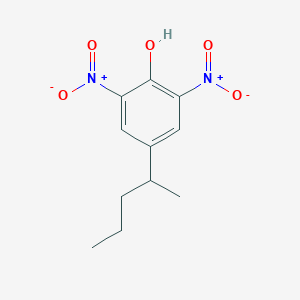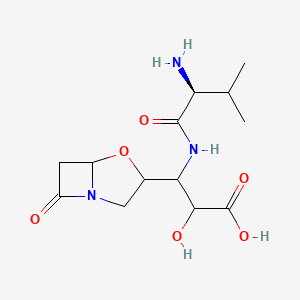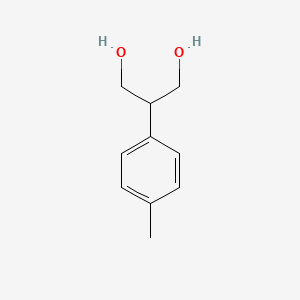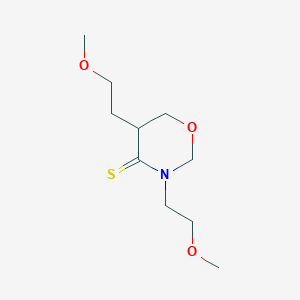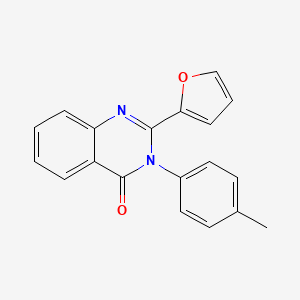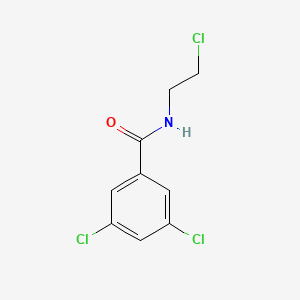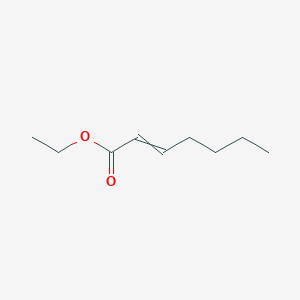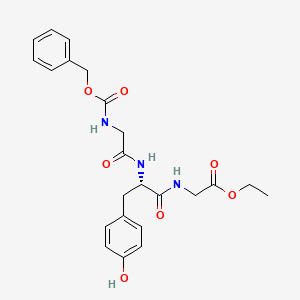
Carbobenzoxy-glycyl-tyrosyl-glycine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbobenzoxy-glycyl-tyrosyl-glycine ethyl ester is a synthetic peptide compound with the molecular formula C23H27N3O7. It is often used in biochemical research and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and ability to form specific interactions with other molecules, making it valuable in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbobenzoxy-glycyl-tyrosyl-glycine ethyl ester is typically synthesized through a series of peptide coupling reactions. The process involves the protection of amino groups using carbobenzoxy (Cbz) groups and the esterification of carboxyl groups. The synthesis can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
Protection of Amino Groups: The amino groups of glycine and tyrosine are protected using carbobenzoxy groups.
Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).
Esterification: The carboxyl group of the final peptide is esterified using ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput techniques are often employed to increase efficiency and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbobenzoxy-glycyl-tyrosyl-glycine ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The carbobenzoxy groups can be removed using hydrogenation or acidic conditions to yield the free amino groups.
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine or other oxidative products.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or acidic conditions (trifluoroacetic acid).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Major Products Formed
Hydrolysis: Glycyl-tyrosyl-glycine and ethanol.
Deprotection: Free amino groups of glycine and tyrosine.
Oxidation: Dityrosine and other oxidative products.
Scientific Research Applications
Carbobenzoxy-glycyl-tyrosyl-glycine ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and to investigate peptide bond formation and cleavage.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Utilized in drug development and as a substrate in enzyme assays to study protease activity.
Industry: Applied in the production of peptide-based materials and as a standard in analytical techniques like HPLC.
Mechanism of Action
The mechanism of action of carbobenzoxy-glycyl-tyrosyl-glycine ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteases, which cleave the peptide bond to release the constituent amino acids. The carbobenzoxy group protects the amino groups, preventing unwanted side reactions during synthesis and allowing for selective deprotection when needed.
Comparison with Similar Compounds
Carbobenzoxy-glycyl-tyrosyl-glycine ethyl ester can be compared with other similar peptide compounds, such as:
Carbobenzoxy-glycyl-glycine ethyl ester: Lacks the tyrosine residue, making it less suitable for studies involving aromatic interactions.
Carbobenzoxy-tyrosyl-glycine ethyl ester: Lacks the glycine residue, affecting its flexibility and interaction with enzymes.
Carbobenzoxy-glycyl-tyrosyl-alanine ethyl ester: Contains alanine instead of glycine, altering its steric properties and reactivity.
The uniqueness of this compound lies in its specific sequence of amino acids, which provides a balance of flexibility, stability, and reactivity, making it valuable for various research applications.
Properties
CAS No. |
3561-36-2 |
|---|---|
Molecular Formula |
C23H27N3O7 |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
ethyl 2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]acetate |
InChI |
InChI=1S/C23H27N3O7/c1-2-32-21(29)14-24-22(30)19(12-16-8-10-18(27)11-9-16)26-20(28)13-25-23(31)33-15-17-6-4-3-5-7-17/h3-11,19,27H,2,12-15H2,1H3,(H,24,30)(H,25,31)(H,26,28)/t19-/m0/s1 |
InChI Key |
ZHDUHESPWZDKSF-IBGZPJMESA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


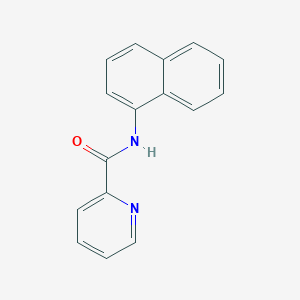
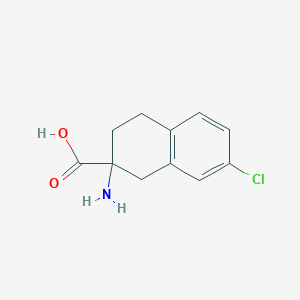
![(2E)-N-(4-methoxybenzyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14162491.png)
![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)
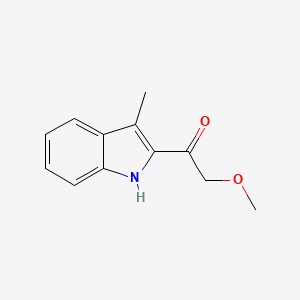
![methyl (3aR,6aS)-5-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate;hydrochloride](/img/structure/B14162510.png)
